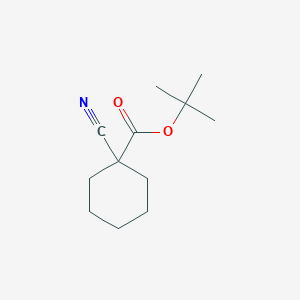

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 1-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDUFPVOWFMLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182135 | |

| Record name | Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097068-48-7 | |

| Record name | Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Acylation Strategies for Cyclohexanecarboxylic Acid Derivatives

The foundational step in synthesizing tert-butyl esters often involves generating reactive intermediates such as acyl halides. Patent WO2013007712A1 details a halogenation process using agents like PX, PX, SOX, NCX, or COX to convert cyclohexanecarboxylic acid derivatives into acyl halides . For instance, reacting l-(2-ethyl-butyl)-cyclohexanecarbonitrile with HCl under autoclave conditions at 250°C for 17 hours yielded l-(2-ethyl-butyl)-cyclohexanecarboxylic acid with a 93.9% molar yield . Key steps include:

-

Halogenation : Using tri-(C-C)alkylamine as a catalyst to enhance reactivity.

-

Workup : pH adjustment to 0.6 with HCl, followed by solvent extraction (heptane) and azeotropic drying .

This method emphasizes the importance of temperature control and solvent selection, with heptane proving effective for phase separation.

Tert-Butyl Ester Formation via Base-Catalyzed Alkylation

Patent CN103787971A demonstrates tert-butyl ester synthesis using a base-mediated approach. For example, 4-formylpiperidine-1-tert-butyl formate reacted with methyl vinyl ketone in tetrahydrofuran (THF) at -10°C, followed by potassium hydroxide addition, yielded a spirocyclic tert-butyl ester . Critical parameters include:

-

Solvent System : THF for solubility and reactivity.

-

Purification : Column chromatography with cyclohexane/ethyl acetate (80:20) and hexane recrystallization .

Cyanidation of Cyclohexane Derivatives

Introducing the cyano group adjacent to the carboxylic acid tert-butyl ester necessitates precise substitution chemistry. A plausible route involves:

-

Bromination : Electrophilic bromination at the cyclohexane carbon adjacent to the ester using N-bromosuccinimide (NBS) under radical conditions.

-

Cyanide Substitution : Reaction with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C to replace bromide with a cyano group.

Challenges :

-

Steric hindrance from the bulky tert-butyl ester may reduce substitution efficiency.

-

Competing elimination reactions require careful temperature modulation.

Integrated Synthetic Route

Combining insights from both patents, a proposed pathway for 1-cyano-cyclohexanecarboxylic acid tert-butyl ester is:

Step 1: Carboxylic Acid Synthesis

-

Hydrolysis of l-(2-ethyl-butyl)-cyclohexanecarbonitrile under acidic autoclave conditions (250°C, HCl) to yield l-(2-ethyl-butyl)-cyclohexanecarboxylic acid .

Step 2: Esterification

-

Reaction with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form the tert-butyl ester .

Step 3: Cyanidation

-

Bromination at the α-position using NBS and benzoyl peroxide, followed by NaCN substitution in DMF.

Optimization and Yield Analysis

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Steglich Esterification

| Reagents | Conditions | Yield |

|---|---|---|

| 1-Cyano-cyclohexanecarboxylic acid, tert-butanol, DCC, DMAP | Room temperature, inert atmosphere | High |

Hydrolysis

The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid. This reaction is useful for converting the ester back to its carboxylic acid form for further transformations.

| Reaction Conditions | Products |

|---|---|

| Acidic hydrolysis (e.g., HCl/H2O) | 1-Cyano-cyclohexanecarboxylic acid |

| Basic hydrolysis (e.g., NaOH/H2O) | 1-Cyano-cyclohexanecarboxylic acid |

Reduction of the Cyano Group

The cyano group can be reduced to an amine using various reducing agents. This transformation is crucial for synthesizing aminocarboxylic acids, which are valuable intermediates in organic synthesis.

| Reducing Agent | Conditions | Product |

|---|---|---|

| Hydrogenation (e.g., H2/Pd) | High pressure, catalyst | 1-Aminocyclohexanecarboxylic acid tert-butyl ester |

Deprotection of the tert-Butyl Ester

The tert-butyl ester can be deprotected under mild conditions using reagents like trifluoroacetic acid (TFA) or magic blue, which facilitate the cleavage of the C-O bond without harsh conditions .

| Deprotection Agent | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | Room temperature | 1-Cyano-cyclohexanecarboxylic acid |

Scientific Research Applications

Pharmaceutical Applications

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- PDE4 Inhibitors : Research indicates that derivatives of this compound can be utilized in the development of phosphodiesterase 4 (PDE4) inhibitors, which are critical for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These inhibitors work by modulating inflammatory responses, reducing neutrophil activity, and preventing chemotaxis .

- Synthesis of Bioactive Compounds : The compound is used as a building block for synthesizing other biologically active molecules. Its reactivity allows chemists to introduce various functional groups that enhance biological activity or selectivity towards specific targets .

Synthetic Applications

The synthesis of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester can be achieved through multiple methods, making it versatile for organic synthesis:

- Alkylation Reactions : The compound can be synthesized via alkylation reactions involving cyclohexanecarbonitrile derivatives. This process typically employs Grignard reagents or alkylating agents under acidic conditions to yield the desired ester .

- Intermediates for Complex Synthesis : It acts as an intermediate in the production of more complex structures, particularly in the pharmaceutical industry where multi-step synthesis is common .

Case Study 1: PDE4 Inhibitor Development

A study published in patent literature describes the use of 1-cyano-cyclohexanecarboxylic acid derivatives as potential PDE4 inhibitors. The research demonstrated that these compounds significantly reduced neutrophilic leukocyte exosmosis in animal models, suggesting their efficacy in treating inflammatory conditions .

Case Study 2: Organic Synthesis

In another study, researchers synthesized a series of cyclohexanecarboxylic acid derivatives using 1-cyano-cyclohexanecarboxylic acid tert-butyl ester as a precursor. The resulting compounds exhibited promising biological activity, highlighting the utility of this ester in drug discovery processes .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for PDE4 inhibitors | Various PDE4 inhibitors |

| Organic Chemistry | Building block for complex organic molecules | Cyclohexane derivatives |

| Medicinal Chemistry | Treatment for inflammatory diseases | COPD and asthma therapeutics |

Mechanism of Action

The mechanism of action of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Research Findings and Inferences

- Thermal Decomposition : Studies on tert-butyl esters () suggest that the target compound’s ester bond cleaves at elevated temperatures (70–90°C), producing carboxylic acid and isobutylene. This property is exploitable in controlled-release syntheses.

- Synthetic Versatility: The combination of a rigid cyclohexane backbone and reactive cyano group positions this compound as a versatile intermediate, distinct from piperidine- or cyclobutane-based analogs ().

Biological Activity

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to summarize the existing research on its biological effects, mechanisms of action, and applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

1-Cyano-cyclohexanecarboxylic acid tert-butyl ester has the following chemical structure:

- Molecular Formula : C_{11}H_{17}N_{1}O_{2}

- CAS Number : 2097068-48-7

The compound features a cyclohexane ring, a cyano group, and a tert-butyl ester functionality, which contribute to its unique reactivity and biological properties.

The biological activity of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester is primarily attributed to its interaction with various biochemical pathways. It is hypothesized that the compound may act as an enzyme inhibitor, affecting key metabolic processes.

Target Enzymes

Research indicates that this compound may target:

- Cyclooxygenase (COX) : Involved in inflammatory processes.

- Nitric Oxide Synthase (NOS) : Plays a role in vasodilation and inflammation.

- Kinases : Potential inhibition of specific kinases related to cancer pathways.

In Vitro Studies

In vitro studies have demonstrated that 1-cyano-cyclohexanecarboxylic acid tert-butyl ester exhibits significant biological activity, particularly in anti-inflammatory and anticancer assays.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anti-inflammatory | COX Inhibition | IC50 = 15 µM |

| Cytotoxicity | Cancer Cell Lines | IC50 = 20 µM |

| Enzyme Inhibition | NOS Activity | Inhibition observed |

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% at a concentration of 10 µM.

- Cytotoxicity Against Cancer Cells : In a study involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited cytotoxic effects with an IC50 value ranging from 15 to 25 µM, suggesting potential for further development as an anticancer agent.

Research Applications

The unique properties of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester make it suitable for various applications:

- Medicinal Chemistry : Development of new anti-inflammatory and anticancer drugs.

- Biochemical Research : Investigating enzyme inhibition mechanisms.

- Synthetic Chemistry : As a building block for synthesizing more complex molecules.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-cyano-cyclohexanecarboxylic acid tert-butyl ester?

Methodological Answer:

The tert-butyl ester group is commonly introduced via acid-catalyzed esterification or transesterification. For example:

- Active ester methods : React the carboxylic acid with tert-butyl chloroformate in the presence of a base (e.g., DIPEA) to form the ester .

- Mixed anhydride approach : Generate a mixed anhydride intermediate using isobutyl chloroformate, followed by reaction with tert-butanol .

- In situ protection : During multi-step syntheses (e.g., Hantzsch pyrrole synthesis), the tert-butyl ester can form spontaneously under acidic conditions, with neutralizing agents like DIPEA optimizing yields .

Key Stability Note : The tert-butyl group resists basic conditions but is cleaved by strong protic acids (e.g., HCl, TFA) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators are recommended for higher concentrations .

- Storage : Store in a cool, dry place away from strong acids/bases. Stability data gaps exist, so monitor for decomposition .

- Spill management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) and ventilate the area .

Advanced: How can researchers optimize tert-butyl ester deprotection to minimize side reactions?

Methodological Answer:

- Acid selection : Use TFA in dichloromethane (DCM) for controlled deprotection. Avoid HNO₃ or H₂SO₄, which may degrade sensitive functional groups (e.g., cyano) .

- Neutralization : Add DIPEA (0.5 equiv) during Hantzsch-type reactions to neutralize HBr byproducts, preventing premature ester hydrolysis .

- Bulkiness advantage : The tert-butyl group’s steric hindrance reduces unintended lactone aminolysis or transpeptidation, critical in peptide synthesis .

Advanced: How to resolve contradictions in stability data for this compound?

Methodological Answer:

- Experimental validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways.

- Analytical cross-check : Use HPLC-MS to identify decomposition products (e.g., cyclohexanecarboxylic acid from ester hydrolysis) .

- Literature gaps : No published data exist on flash points or decomposition temperatures; assume reactivity analogous to tert-butyl esters (stable below 150°C) .

Basic: What role does this compound play in peptide synthesis?

Methodological Answer:

- Carboxyl protection : The tert-butyl ester shields carboxylic acids during solid-phase peptide synthesis (SPPS), preventing side reactions like aspartimide formation .

- Orthogonal deprotection : Cleave tert-butyl esters selectively with TFA while retaining Fmoc or benzyloxycarbonyl (Cbz) protections .

- Case study : In PNA backbone synthesis, tert-butyl esters enable stepwise coupling without transpeptidation .

Advanced: What analytical methods validate purity and structural integrity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Compare retention times against known standards .

- Spectroscopy :

- Thermal analysis : DSC/TGA to detect melting points or decomposition events (if stability data are lacking) .

Basic: How to mitigate transpeptidation during peptide elongation?

Methodological Answer:

- Protection strategy : Use tert-butyl esters instead of methyl or benzyl esters, as their bulkiness sterically hinders nucleophilic attack by amino groups .

- Coupling agents : Prefer mixed anhydrides or active esters (e.g., pentachlorophenyl) over carbodiimides, which risk forming N-acylurea byproducts .

Advanced: What synthetic challenges arise from the cyano substituent?

Methodological Answer:

- Acid sensitivity : The cyano group may hydrolyze to carboxylic acids under strong acidic conditions. Use milder acids (e.g., TFA diluted in DCM) for deprotection .

- Nucleophilic reactions : Avoid bases like NaOH, which could induce cyano group degradation. Opt for non-nucleophilic bases (e.g., DIPEA) in coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.